Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate
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Overview
Description
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is an organic compound with the molecular formula C12H13IN2O3 It is a derivative of hydrazone and is characterized by the presence of an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-iodophenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 4-iodophenylhydrazine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or a base like sodium acetate.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-bromophenyl)hydrazono]-3-oxobutanoate
- Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate
- Ethyl 2-[(4-fluorophenyl)hydrazono]-3-oxobutanoate
Uniqueness
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. The iodine atom increases the compound’s molecular weight and enhances its reactivity compared to its bromine, chlorine, and fluorine analogs.
Biological Activity
Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a hydrazone linkage and an oxobutanoate moiety. The synthesis typically involves the condensation of ethyl acetoacetate with 4-iodophenylhydrazine under acidic or basic conditions to facilitate the formation of the hydrazone bond. The general synthetic route can be summarized as follows:
- Reactants : Ethyl acetoacetate and 4-iodophenylhydrazine.
- Catalysts : Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
- Conditions : Stirring at room temperature or elevated temperatures.
- Purification : Filtration and recrystallization from solvents like ethanol or methanol.
Anticancer Properties
Research has indicated that derivatives of oxobutanoates, including this compound, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key cellular pathways related to proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar hydrazone derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This suggests that this compound may act as a selective COX inhibitor, potentially leading to reduced inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The presence of the hydrazone functional group is known to contribute to the biological activity of similar compounds against bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The hydrazone group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
- Cellular Pathway Modulation : The compound may influence signaling pathways involved in inflammation and cell proliferation, leading to its observed anticancer and anti-inflammatory effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents:
Compound Name | Substituent | Biological Activity |
---|---|---|
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | Chlorine | Moderate anticancer activity |
Ethyl 2-[(4-methoxyphenyl)hydrazono]-3-oxobutanoate | Methoxy | Enhanced anti-inflammatory effects |
Ethyl 2-[(2-hydroxyphenyl)hydrazono]-3-oxobutanoate | Hydroxyl | Increased antimicrobial activity |
The differences in substituents significantly influence the reactivity and biological properties of these compounds, making them suitable for targeted therapeutic applications.
Case Studies and Research Findings
- Anticancer Study : A recent study evaluated the cytotoxic effects of various oxobutanoate derivatives on human breast cancer cells, demonstrating that this compound exhibited IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Evaluation : In a model of acute inflammation, this compound significantly reduced edema in treated animals compared to controls, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : Laboratory tests revealed that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Properties
Molecular Formula |
C12H13IN2O3 |
---|---|
Molecular Weight |
360.15 g/mol |
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[(4-iodophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H13IN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
InChI Key |
JRLCXCULCXAOHJ-VXMQHADHSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)I |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)I |
Origin of Product |
United States |
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